N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is a sophisticated organic compound. It features an adamantyl group attached to a pyrazole ring, with additional bromine, methyl, and carboxamide substituents. The unique structure of this compound makes it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of 1-adamantyl-1H-pyrazole-3-carboxylic acid through a condensation reaction between adamantane and pyrazole in the presence of strong acids like sulfuric acid.
Step 2: The carboxylic acid is then brominated using bromine in acetic acid, producing 1-(1-adamantyl)-4-bromo-1H-pyrazole-3-carboxylic acid.
Step 3: The resulting compound undergoes a two-step methylation process. First, the bromine atom is replaced with a dimethylamine group using a nucleophilic substitution reaction with dimethylamine in a polar aprotic solvent like dimethylformamide. Second, the carboxylic acid group is converted to a carboxamide through an amidation reaction with ammonia.
Industrial Production Methods
In industrial settings, the production of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is scaled up using flow chemistry. This method ensures a continuous and controlled synthesis process, reducing reaction times and improving yield and purity. Key equipment includes flow reactors, precise temperature control systems, and automated solvent and reagent delivery systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylate derivatives.
Reduction: Reduction of this compound with hydride donors like lithium aluminum hydride can lead to the formation of alcohols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in dimethylformamide.
Major Products Formed
Oxidation: Adamantyl-pyrazole carboxylates.
Reduction: Adamantyl-pyrazole alcohols and amines.
Substitution: N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1,3-dimethyl-5-carboxamide.
Scientific Research Applications
Chemistry
In organic chemistry, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide serves as a precursor for synthesizing complex molecular architectures
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as enzymes and receptors are studied to develop new drugs and therapeutic agents.
Medicine
The compound's adamantyl group is known for its role in antiviral and anticancer activity. Researchers are exploring its derivatives for their potential to inhibit specific viral proteins and cancer cell proliferation.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes and receptors. Its adamantyl group enhances its binding affinity and stability within the active site of target proteins. The pyrazole rings participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding energy.
Molecular Targets and Pathways
Enzymes: Inhibition of viral proteases and kinases.
Receptors: Modulation of G-protein-coupled receptors (GPCRs) involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Unique Features
Compared to similar compounds, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide possesses unique electronic and steric properties due to the presence of the bromine atom. This modification enhances its reactivity and binding interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
This compound is a remarkable compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential in various research fields make it a subject of significant interest and ongoing investigation.
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-bromo-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c1-11-16(20)17(24(2)22-11)18(26)21-15-3-4-25(23-15)19-8-12-5-13(9-19)7-14(6-12)10-19/h3-4,12-14H,5-10H2,1-2H3,(H,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLNRKUCKYHIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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